molecular formula C11H13ClN4 B1474881 (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1694896-22-4

(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1474881
CAS No.: 1694896-22-4
M. Wt: 236.7 g/mol
InChI Key: DGBUAGKSELLVTB-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a methanamine group at the 4-position of the triazole ring and a 2-chloro-4-methylbenzyl substituent at the 1-position. The triazole core is a versatile scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity and metabolic stability. The 2-chloro-4-methylbenzyl group introduces both lipophilic and electron-withdrawing characteristics, which can influence binding affinity, solubility, and pharmacokinetic properties.

Properties

IUPAC Name

[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUAGKSELLVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C11_{11}H12_{12}ClN3_{3}O
  • Molecular Weight : 237.68 g/mol
  • CAS Number : 1701706-94-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have reported that derivatives of triazole compounds exhibit cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50_{50} values ranging from 0.19 µM to 5.13 µM .
  • Mechanism of Action : The anticancer properties are believed to stem from the compound's ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis via increased caspase activity .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability with an IC50_{50} value of approximately 2.41 µM against MCF-7 cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Cell LineIC50_{50} (µM)Mechanism
MCF-72.41Apoptosis induction
HCT-1165.13Cell cycle arrest

Study 2: Structure Activity Relationship (SAR)

A structure-activity relationship study highlighted that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity. The introduction of a chloro group at the para position significantly increased the potency of the triazole derivatives .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of the target compound with similar triazolyl methanamine derivatives:

Compound Name Substituent on Triazole 1-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred)
Target Compound 2-Chloro-4-methylbenzyl Cl, CH₃, benzyl C₁₁H₁₂ClN₄ 235.7 High lipophilicity; moderate polarity
[1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 2-Chloro-4-fluorophenyl Cl, F, phenyl C₉H₇ClFN₃ 227.6 Enhanced electronegativity; metabolic stability
[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride Thiophen-2-ylmethyl Thiophene, CH₂ C₈H₁₀N₄S·HCl 230.7 Electron-rich; improved π-π interactions
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl CH₃, phenyl C₁₀H₁₂N₄ 188.2 Reduced electronegativity; higher solubility
N,N-Dibenzyl-1-(oxazolinylmethyl)triazolylmethanamine Oxazolinylmethyl + dibenzylamine Oxazoline, benzyl C₂₇H₂₇N₅O 437.5 Rigid oxazoline ring; potential for H-bonding

Key Observations :

  • Lipophilicity : The benzyl group with chloro and methyl substituents confers higher lipophilicity than thiophene () or oxazoline derivatives (), impacting membrane permeability and logP.
  • Biological Interactions : Thiophene-containing derivatives () may exhibit stronger π-π stacking, whereas oxazoline derivatives () offer hydrogen-bonding sites from the oxazoline oxygen.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The chloro and methyl groups reduce aqueous solubility compared to polar derivatives like the oxazoline compound ().
  • Metabolic Stability : Fluorinated analogues () may resist oxidative metabolism better than the target compound due to C-F bond strength.

Preparation Methods

Core Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step in synthesizing 1,2,3-triazole derivatives such as (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine is the CuAAC reaction, which regioselectively forms 1,4-disubstituted 1,2,3-triazoles under mild conditions.

  • General Procedure:

    • React an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.
    • Common catalysts include CuI or CuSO₄ combined with sodium ascorbate to generate Cu(I) in situ.
    • Solvents typically used are acetonitrile, tert-butanol/water mixtures, or THF/water.
    • Reaction temperature ranges from room temperature to reflux (~70°C).
    • Reaction times vary from 2 to 6 hours depending on substrates and conditions.
  • Example:

    • Azide derived from 2-chloro-4-methylbenzyl bromide (converted to azide via substitution with sodium azide).
    • Alkyne bearing a protected or free amine functionality (e.g., propargylamine).
    • CuI (2 equiv) and triethylamine (3 equiv) in acetonitrile at room temperature for 3 hours yielded triazole derivatives with 76-82% isolated yields after chromatographic purification.

Preparation of Key Precursors

  • Azide Synthesis:

    • The 2-chloro-4-methylbenzyl azide is prepared by nucleophilic substitution of 2-chloro-4-methylbenzyl bromide or chloride with sodium azide in polar aprotic solvents such as DMF or DMSO at mild temperatures.
  • Alkyne Component:

    • Propargylamine or derivatives bearing protected amine groups are used as the alkyne partner to introduce the methanamine moiety on the triazole ring.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
Azide formation Sodium azide DMF or DMSO 50-80 °C 2-6 h >90 Nucleophilic substitution
CuAAC cycloaddition CuI or CuSO₄ + sodium ascorbate Acetonitrile, t-BuOH/H2O, or THF/H2O RT to 70 °C 2-6 h 76-99 Mild, regioselective formation of 1,4-triazole
Work-up and purification EtOAc, NH4Cl aq., brine, Na2SO4 - - - - Extraction, drying, chromatography
Post-functionalization If needed, nucleophilic substitution or reductive amination Varies Varies Varies Varies To introduce or deprotect amine group

Representative Research Findings

  • In aqueous medium, CuAAC reactions catalyzed by CuI and triethylamine yielded 1,2,3-triazole derivatives with benzyl substituents similar to the target compound in yields up to 82%.
  • Electrolytic copper powder has been reported as an effective catalyst for one-pot triazole synthesis from benzyl bromides, alkynes, and sodium azide, providing yields up to 99% for chlorobenzyl derivatives.
  • Multi-solvent systems (tert-butanol/water/THF) under reflux with CuSO₄ and sodium ascorbate catalysis have been used to prepare triazole derivatives with various benzyl substituents and amine functionalities, facilitating easy purification by recrystallization.

Summary Table of Preparation Methods

Preparation Step Description Key Parameters Typical Yield (%) References
Azide synthesis Nucleophilic substitution of benzyl halide Sodium azide, DMF, 50-80 °C >90
CuAAC cycloaddition Azide + alkyne with Cu(I) catalyst CuI or CuSO₄/ascorbate, RT-70 °C, 2-6 h 76-99
Work-up and purification Extraction, drying, chromatography EtOAc, NH4Cl aq., brine wash -
Post-functionalization Introduction of methanamine if needed Various reagents and conditions Varies

Analytical and Characterization Notes

  • Purity is typically confirmed by HPLC (>98%) and spectroscopic methods (1H NMR, 13C NMR).
  • The characteristic triazole proton appears as a singlet around δ 8.6 ppm in 1H NMR.
  • Benzyl methylene protons typically resonate near δ 5.6-5.7 ppm.
  • Chlorine substitution on the benzyl ring is confirmed by shifts in aromatic proton signals and carbon resonances in 13C NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine

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